Bifunctional vs. Monofunctional Kethoxal: Ability to Form Covalent RNA‑Protein Bridges
Bikethoxal is a homobifunctional derivative of kethoxal. Whereas kethoxal is a monofunctional guanine‑reactive probe that only modifies nucleic acids, bikethoxal's two reactive ends allow it to covalently link RNA to protein. This bifunctional capacity is the prerequisite for mapping RNA‑protein contacts [1]. The quantitative consequence is a measurable cross‑linking yield: under standardized reaction conditions, bikethoxal covalently links approximately 15% of ribosomal protein to 16S rRNA in intact E. coli 30S subunits [2]. No comparable RNA‑protein bridging is achievable with monofunctional kethoxal.
| Evidence Dimension | RNA-protein cross-linking yield in intact 30S ribosomal subunits |
|---|---|
| Target Compound Data | Approximately 15% of ribosomal protein cross-linked to 16S RNA |
| Comparator Or Baseline | Kethoxal (monofunctional analog) – no RNA-protein bridges formed |
| Quantified Difference | Bikethoxal enables 15% cross-linking; kethoxal enables 0% |
| Conditions | Intact E. coli 30S ribosomal subunits; cross-linking monitored by comigration of 35S-labeled protein with RNA on Sepharose 4B in urea [2] |
Why This Matters
For any RNA‑protein proximity mapping experiment, a bifunctional reagent is mandatory; bikethoxal's 15% yield provides a quantitative benchmark that monofunctional analogs cannot meet.
- [1] Brewer, L. A., Goelz, S., & Noller, H. F. (1983). Ribonucleic acid‑protein cross‑linking within the intact Escherichia coli ribosome, utilizing ethylene glycol bis[3‑(2‑ketobutyraldehyde) ether], a reversible, bifunctional reagent: synthesis and cross‑linking within 30S and 50S subunits. Biochemistry, 22(18), 4303–4309. DOI: 10.1021/bi00287a022. View Source
- [2] Brewer, L. A., Goelz, S., & Noller, H. F. (1983). Ribonucleic acid‑protein cross‑linking within the intact Escherichia coli ribosome, utilizing ethylene glycol bis[3‑(2‑ketobutyraldehyde) ether], a reversible, bifunctional reagent: identification of 30S proteins. Biochemistry, 22(18), 4310–4315. DOI: 10.1021/bi00287a023. View Source
